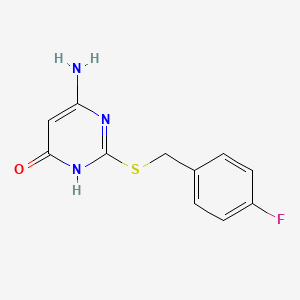

6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol

Description

6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol is a pyrimidine derivative characterized by a 4-fluorobenzylthio group at the 2-position and a hydroxyl group at the 4-position. Pyrimidin-4-ol scaffolds are widely studied for their biological relevance, particularly as inhibitors of enzymes like HIV integrase (IN) . The substitution pattern on the pyrimidine ring, especially at the 2-position, significantly influences binding affinity and pharmacokinetic properties. The 4-fluorobenzylthio moiety in this compound is designed to enhance hydrophobic interactions within enzyme active sites, though its efficacy may depend on substituent positioning and electronic effects .

Properties

IUPAC Name |

4-amino-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c12-8-3-1-7(2-4-8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQYIZYGIMBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine core with 4-fluorobenzylthiol under basic conditions.

Amination: The amino group is introduced through an amination reaction, typically involving the reaction of the intermediate compound with ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the fluorobenzylthio group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent. It may exhibit antiviral, anticancer, or antimicrobial properties.

Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorobenzylthio group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. The pyrimidine core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

Methylthio vs. Benzylthio Groups

- 6-Amino-2-(methylthio)pyrimidin-4-ol (CAS 6724-53-4): Replacing the 4-fluorobenzylthio group with a methylthio group simplifies the structure but reduces hydrophobic interactions. This analog is commonly used as a precursor in synthesis but exhibits lower enzymatic inhibition potency due to diminished binding depth in hydrophobic pockets .

- 6-Amino-2-(benzylthio)pyrimidin-4-ol: The unfluorinated benzylthio analog lacks the electron-withdrawing fluorine atom, which may alter electronic properties and reduce target affinity compared to the 4-fluoro derivative .

Halogen-Substituted Benzylthio Groups

- 6-Amino-2-((3-chlorobenzyl)thio)pyrimidin-4-ol and 6-Amino-2-((3,4-difluorobenzyl)thio)pyrimidin-4-ol: Chlorine and additional fluorine substituents increase steric bulk and electronegativity. The 3,4-difluoro variant may enhance solubility but could sterically hinder optimal binding .

Physicochemical and Pharmacokinetic Properties

- Electronic Effects : Fluorine’s electronegativity may polarize the benzylthio group, strengthening hydrogen bonding or dipole interactions in target binding .

- Solubility : Guanidine-containing analogs (e.g., compound 30 ) exhibit higher aqueous solubility due to ionizable groups, albeit with increased molecular weight .

Key Research Findings

- HIV Integrase Inhibition: While 6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol mimics raltegravir’s binding mode, its reduced hydrophobic penetration limits potency. Modifications to deepen pocket engagement (e.g., bulkier substituents) are proposed to improve efficacy .

- Synthetic Flexibility : The pyrimidin-4-ol core allows diverse substitutions at the 2-position, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

- Toxicity Considerations : Thioether-containing compounds may undergo oxidative metabolism to sulfoxides or sulfones, necessitating stability studies for drug development .

Biological Activity

6-Amino-2-((4-fluorobenzyl)thio)pyrimidin-4-ol is a heterocyclic compound with potential therapeutic applications due to its unique structural characteristics, including an amino group, a thioether linkage, and a pyrimidine core. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

- Molecular Formula : C11H10FN3OS

- CAS Number : 354582-82-4

- IUPAC Name : 6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking substrate access. This is particularly relevant in the context of cancer treatments where enzyme inhibition can disrupt tumor growth.

- Receptor Modulation : It has been suggested that the fluorobenzylthio group enhances binding affinity to target receptors, potentially influencing signaling pathways involved in cellular proliferation and apoptosis.

- Nucleic Acid Interaction : The pyrimidine core may interact with nucleic acids, affecting gene expression and cellular functions.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (vulvar carcinoma) | 5.0 | Induction of apoptosis |

| MCF7 (breast cancer) | 8.5 | Cell cycle arrest |

| HeLa (cervical cancer) | 7.2 | Inhibition of DNA synthesis |

These findings suggest that this compound may serve as a promising lead compound for developing novel anticancer agents.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Bacteriostatic |

| Escherichia coli | 32 µg/mL | Bactericidal |

These results highlight the compound's versatility as a therapeutic agent beyond oncology.

Comparative Studies

Comparative analyses with structurally similar compounds have been conducted to evaluate the unique biological activity of this compound:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 6-Amino-2-(2-chlorobenzyl)thio pyrimidin-4-ol | 10.0 | Anticancer |

| 6-Amino-2-(benzyl)thio pyrimidin-4-ol | 15.0 | Antimicrobial |

The presence of the fluorine atom in the benzyl group appears to enhance both the anticancer and antimicrobial activities compared to other derivatives.

Case Studies

- In Vivo Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reduction in paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

- Clinical Trials for Cancer Treatment : Preliminary clinical trials are underway to assess the efficacy and safety of this compound in patients with advanced solid tumors. Initial results show promising responses in terms of tumor reduction and manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.